molecular formula C12H17BrClNO B2719207 N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride CAS No. 1158576-13-6

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride

Cat. No.: B2719207
CAS No.: 1158576-13-6
M. Wt: 306.63
InChI Key: GEFUNHDYUMWJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride (CAS: 1158576-13-6) is a cyclopropanamine derivative with a molecular formula of C₁₂H₁₇BrClNO and a molecular weight of 306.63 g/mol . The compound features a cyclopropane ring linked to an amine group, substituted with a benzyl moiety containing a bromo and ethoxy group at the 5- and 2-positions of the aromatic ring, respectively.

The compound is listed as a research chemical, primarily used in pharmaceutical intermediate synthesis and drug discovery .

Properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c1-2-15-12-6-3-10(13)7-9(12)8-14-11-4-5-11;/h3,6-7,11,14H,2,4-5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFUNHDYUMWJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride typically involves multiple steps. One common synthetic route includes the bromination of 2-ethoxybenzyl alcohol, followed by the formation of the corresponding bromide. This intermediate is then reacted with cyclopropanamine under suitable conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Research Applications

  • Drug Development :
    • N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride serves as a valuable building block in the synthesis of novel pharmacological agents. Its unique structure allows for modifications that can enhance biological activity and specificity against various targets, particularly in oncology and infectious diseases .
  • Kinase Inhibition Studies :
    • The compound has been investigated for its potential as a kinase inhibitor, which is crucial in cancer treatment. Kinase inhibitors are designed to interfere with the activity of specific enzymes (kinases) that play a role in cell signaling pathways, often leading to uncontrolled cell growth. Preliminary studies suggest that derivatives of this compound may exhibit significant inhibitory effects on various kinases, including those involved in tumor progression .
  • Antiviral Activity :
    • Research has indicated that compounds similar to this compound may possess antiviral properties, particularly against HIV. Structural modifications have been explored to enhance their efficacy as non-nucleoside reverse transcriptase inhibitors, which are critical in the treatment of HIV infections .

A study focused on synthesizing derivatives of this compound demonstrated that specific modifications could lead to improved potency against cancer cell lines. The research utilized various synthetic routes to optimize yield and purity, indicating that careful control over reaction conditions is vital for achieving desirable biological outcomes .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation examined the structure-activity relationship of this compound and its analogs in the context of kinase inhibition. The results highlighted how variations in substituents influenced both potency and selectivity against different kinases. This information is crucial for guiding future drug design efforts aimed at targeting specific pathways implicated in cancer .

Comparative Analysis of Structural Analogues

The following table summarizes key structural analogues of this compound, showcasing their unique features and potential applications:

Compound NameStructureUnique Features
N-(5-bromo-2-methylphenyl)methylcyclopropanamineC₁₂H₁₆BrNContains a methyl group instead of an ethoxy group, affecting lipophilicity.
N-(4-bromo-2-methoxyphenyl)methylcyclopropanamineC₁₂H₁₆BrNOFeatures a methoxy group at a different position on the phenyl ring, altering its reactivity.
N-(3-bromo-4-fluorophenyl)methylcyclopropanamineC₁₂H₁₆BrFNIncorporates a fluorine atom, which may enhance metabolic stability compared to bromine.

This comparative analysis emphasizes how structural variations can significantly impact biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The brominated phenyl ring and cyclopropanamine moiety contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
N-[(5-Bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride C₁₂H₁₇BrClNO 306.63 5-Bromo, 2-ethoxy, benzyl Discontinued; used in R&D for intermediates .
N-[(2,4-Dimethoxyphenyl)methyl]cyclopropanamine hydrochloride C₁₂H₁₈ClNO₂ 243.73 2,4-Dimethoxy, benzyl Potential solubility enhancement due to polar methoxy groups .
N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride C₉H₁₃NS·ClH 203.7 5-Methylthienyl Thiophene substituent may improve metabolic stability .
N-[(Furan-2-yl)methyl]cyclopropanamine hydrochloride C₈H₁₂ClNO 173.6 Furan-2-yl Lower molecular weight; discontinued .
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine hydrochloride C₉H₁₂BrClN₂ 263.56 6-Bromo-pyridinyl Pyridine ring introduces basicity; used in heterocyclic chemistry .
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride C₁₃H₁₆ClN₃ 249.74 Pyrazole, phenyl Potential kinase inhibitor scaffold .

Key Structural and Functional Differences

Aromatic Ring Substitution: The 5-bromo-2-ethoxybenzyl group in the target compound confers both steric bulk and lipophilicity, which may influence membrane permeability in biological systems. Thienyl () and furan () substituents replace the benzene ring with heterocycles, altering electronic properties and metabolic stability. Thiophenes, for example, are less prone to oxidative metabolism compared to benzene .

The pyrazole-containing compound () has a lower molecular weight (249.74 g/mol) and a planar heterocycle, which may favor binding to flat hydrophobic pockets in enzymes or receptors .

Research Applications: The pyridinylmethyl derivative is marketed as a heterocyclic building block, suggesting utility in kinase inhibitor or GPCR-targeted drug discovery .

Biological Activity

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropanamine moiety attached to a bromo-substituted ethoxyphenyl group. Its molecular formula is C12H16BrNHClC_{12}H_{16}BrN\cdot HCl, with a molecular weight of approximately 270.17 g/mol. The presence of the ethoxy group enhances its lipophilicity, which may influence its pharmacokinetic properties.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities, particularly in pharmacological contexts:

  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclopropanamines have been reported to possess anticancer properties, potentially through apoptosis induction or cell cycle arrest mechanisms .
  • Antiviral Properties : Compounds with similar structures have demonstrated antiviral activity, particularly against HIV-1 by inhibiting reverse transcriptase . The specific mechanism may involve binding interactions that disrupt viral replication.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For example, it has been suggested that cyclopropanamine derivatives can act as kinase inhibitors, impacting signaling pathways relevant to cancer progression .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve:

  • Receptor Binding : The compound likely binds to specific receptors or enzymes, altering their function.
  • Signal Transduction Modulation : By influencing signaling pathways, it may affect cellular responses such as proliferation and apoptosis.
  • Interference with Biomolecular Interactions : The unique structure allows for potential interactions with various biomolecules, which can lead to diverse biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with related compounds reveals insights into its unique biological profile:

Compound NameStructureUnique Features
N-(5-bromo-2-methylphenyl)methylcyclopropanamineC12H16BrNContains a methyl group instead of an ethoxy group, affecting lipophilicity.
N-(4-bromo-2-methoxyphenyl)methylcyclopropanamineC12H16BrNOFeatures a methoxy group at a different position on the phenyl ring, altering reactivity.
N-(3-bromo-4-fluorophenyl)methylcyclopropanamineC12H16BrFNIncorporates a fluorine atom, which may enhance metabolic stability compared to bromine.

Case Studies and Research Findings

Research has documented various aspects of the biological activity of cyclopropanamine derivatives:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of related compounds on human tumor cell lines and found significant activity against certain cancer types . The IC50 values indicated potent effects at low concentrations.
  • Antiviral Activity : In vitro assays demonstrated that derivatives could inhibit HIV replication effectively, with EC50 values in the low nanomolar range . This suggests potential for development as antiviral agents.
  • Enzyme Interaction Studies : Binding affinity studies indicated that these compounds could effectively inhibit target enzymes involved in cancer cell signaling pathways, showcasing their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a brominated ethoxyphenyl precursor with a cyclopropanamine derivative. For example, nucleophilic substitution or reductive amination can attach the cyclopropane moiety to the aryl methyl group. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. In analogous syntheses, yields of 80–84% were achieved using anhydrous conditions and catalysts like palladium for cross-coupling reactions . Acidic or basic workup conditions should be tailored to stabilize the hydrochloride salt.

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on substituent effects. The ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0 ppm for OCH2) and bromine’s deshielding effect on adjacent protons are key markers. Cyclopropane protons appear as distinct multiplets (δ ~0.5–1.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related brominated aryl compounds (e.g., 2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide) .

Q. What solvent systems are compatible with this compound for experimental applications?

  • Methodological Answer : Polar aprotic solvents (e.g., methanol, isopropanol) are preferred due to the compound’s ionic nature. Avoid halogenated solvents if bromine displacement is a concern. Solubility testing protocols, as outlined for sulfonamide analogs, should include phase diagrams to identify optimal mixtures .

Advanced Research Questions

Q. How can conflicting data regarding the stability of cyclopropanamine derivatives under acidic conditions be resolved?

  • Methodological Answer : Conduct pH-dependent stability studies using HPLC or LC-MS to monitor degradation products. For example, analogs like methoxyphenamine hydrochloride show sensitivity to prolonged heat; similar protocols (e.g., accelerated stability testing at 40°C/75% RH) can be applied . Buffer systems (pH 3–7) should be tested to identify decomposition pathways.

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :
  • Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclopropane ring formation.
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to control stereochemistry, as seen in cyclopropane syntheses .
  • Chromatography : Chiral HPLC columns (e.g., cellulose-based) can separate enantiomers post-synthesis.

Q. How do structural modifications at the cyclopropane ring affect the compound’s biological activity?

  • Methodological Answer : Compare analogs with substituents like methyl or halogens on the cyclopropane ring. For example, 2-Bromo-N-(4-chlorophenyl)butanamide showed enhanced enzyme inhibition when halogenated, suggesting similar structure-activity relationships (SAR) apply here . Computational docking studies can predict binding affinity changes, while in vitro assays (e.g., kinase inhibition) validate modifications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for cyclopropanamine derivatives synthesized via reductive amination?

  • Methodological Answer : Variables like reducing agents (NaBH4 vs. BH3-THF) and steric hindrance from the ethoxy group can alter yields. Replicate experiments under controlled conditions (e.g., inert atmosphere, moisture-free solvents) and characterize intermediates via FT-IR to identify side reactions .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Store in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis, as recommended for methoxyphenamine hydrochloride .
  • Dispose of waste via halogen-specific protocols due to bromine content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.